4-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole
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Overview
Description
“4-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives, including “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
1. Medicinal Chemistry Applications
Benzothiazole Derivatives in Drug Design : Benzothiazole derivatives, including 4-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole, are highlighted for their broad pharmacological activities. These compounds possess antiviral, antimicrobial, anti-inflammatory, and anticancer properties, making them a key focus in the development of new therapeutic agents. The structural versatility of benzothiazoles allows for the creation of compounds with enhanced activities and reduced toxicity, serving as a foundation for drug discovery and development (Bhat & Belagali, 2020).
2. Material Science Applications
Optoelectronic Materials : Quinazoline and pyrimidine derivatives, structurally related to benzothiazoles, are utilized in the development of optoelectronic materials. These compounds are incorporated into π-extended conjugated systems, which are valuable for creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. The electroluminescent properties of these materials, especially when combined with other aromatic systems, facilitate the fabrication of devices with improved performance and efficiency (Lipunova et al., 2018).
3. Environmental Studies
Removal of Persistent Organic Pollutants : Sulfamethoxazole, a compound similar in concern to benzothiazoles regarding environmental persistence, has been studied for its removal from aqueous solutions. Advanced oxidation processes (AOPs), including photocatalytic degradation and adsorption techniques, are explored to effectively degrade or remove such contaminants. These methods highlight the importance of developing sustainable and efficient techniques for the treatment of water contaminated with persistent organic pollutants, which can be extended to the study and removal of benzothiazole derivatives (Prasannamedha & Kumar, 2020).
Mechanism of Action
Target of Action
Similar compounds have been known to target the cyclooxygenase (cox) enzymes .
Mode of Action
It is suggested that similar compounds inhibit the cox enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (pge2), and prostacyclin .
Biochemical Pathways
Similar compounds have been known to affect the arachidonic acid pathway by inhibiting the cox enzymes .
Result of Action
Similar compounds have been known to inhibit the cox enzymes, leading to a decrease in the production of thromboxane, prostaglandins (pge2), and prostacyclin .
properties
IUPAC Name |
4-methoxy-2-piperidin-1-yl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-16-10-6-5-7-11-12(10)14-13(17-11)15-8-3-2-4-9-15/h5-7H,2-4,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEOFFHXKZVQRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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